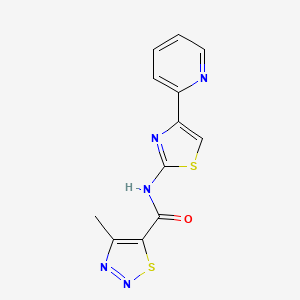

![molecular formula C16H18FN5O3 B2734302 2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide CAS No. 941888-12-6](/img/structure/B2734302.png)

2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

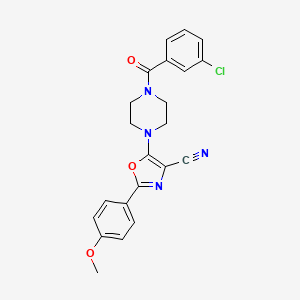

The compound is a derivative of the heterocyclic compound class known as imidazo[2,1-c][1,2,4]triazines . These compounds are interesting because they are part of several kinase inhibitors and nucleoside drugs .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The C-2 and C-7 positions of pyrrolo[2,1-f][1,2,4]triazine, a related compound, play an important role in developing ALK selective inhibitors .Aplicaciones Científicas De Investigación

Heterocyclic Chemistry and Antimicrobial Activity

Heterocyclic compounds, especially those containing imidazole, triazine, and benzimidazole structures, are notable for their broad-spectrum antimicrobial activity. For instance, Padalkar et al. (2014) synthesized new benzimidazole, benzoxazole, and benzothiazole derivatives demonstrating excellent antimicrobial properties against various bacterial and fungal strains. These findings highlight the potential of heterocyclic compounds in developing new antimicrobial agents (Padalkar et al., 2014).

Antitumor and Antiviral Applications

Triazine derivatives have been explored for their antitumor and antiviral activities. Singla et al. (2016) designed and synthesized triazine-benzimidazoles with 4-fluoroaniline substitutions, showing significant antitumor properties against human tumor cell lines. These compounds also demonstrated potent inhibitory activity against mammalian dihydrofolate reductase, indicating their potential in cancer treatment (Singla et al., 2016).

CO2 Capture and Environmental Applications

In the context of environmental science, Sekizkardes et al. (2014) developed triazine-based benzimidazole-linked polymers for CO2 capture, demonstrating high selectivity and reversible uptake at ambient temperatures. This research underscores the importance of such compounds in addressing climate change and environmental sustainability (Sekizkardes et al., 2014).

Mecanismo De Acción

If this compound is a kinase inhibitor, like other imidazo[2,1-c][1,2,4]triazine derivatives, it would work by binding to kinases, which are enzymes that add phosphate groups to other proteins . This can disrupt the normal function of these proteins, which may be beneficial in the treatment of diseases like cancer.

Direcciones Futuras

Propiedades

IUPAC Name |

2-[8-(4-fluorophenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN5O3/c1-10(2)18-13(23)9-22-15(25)14(24)21-8-7-20(16(21)19-22)12-5-3-11(17)4-6-12/h3-6,10H,7-9H2,1-2H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWSRJFPCJXOBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN1C(=O)C(=O)N2CCN(C2=N1)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-2-[[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2734219.png)

![6-(5-amino-3-methylpyrazol-1-yl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2734221.png)

![N-(1,3-benzodioxol-5-yl)-5-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2734222.png)

![2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2734224.png)

![{4-[(4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]phenyl}dimethylamine](/img/structure/B2734227.png)

![2-[3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid](/img/structure/B2734233.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(thiazol-2-yl)piperidin-4-yl)urea](/img/structure/B2734235.png)

![N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2734238.png)

![2-{3-[(4-Chlorophenyl)methoxy]phenyl}acetic acid](/img/structure/B2734240.png)